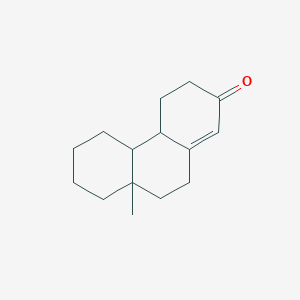![molecular formula C33H29ClOP2 B14393797 [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) CAS No. 87481-88-7](/img/structure/B14393797.png)
[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) is an organophosphorus compound that features a bidentate ligand structure. This compound is known for its applications in coordination chemistry, particularly in the formation of metal complexes. The presence of both chlorophenoxy and diphenylphosphane groups makes it a versatile ligand with unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) typically involves the reaction of 3-(4-chlorophenoxy)propane-1,2-diol with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into secondary phosphines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Substituted phosphines with various functional groups.
科学的研究の応用
[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand with similar coordination properties.
(2R,4R)-2,4-Pentanediylbis(diphenylphosphine): Another bidentate ligand with a different backbone structure.
3-(4-Chlorophenoxy)propane-1,2-diol: A related compound with a similar chlorophenoxy group but lacking the diphenylphosphane moieties.
Uniqueness
The uniqueness of [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) lies in its combination of chlorophenoxy and diphenylphosphane groups, which provide distinct electronic and steric properties. This makes it a versatile ligand capable of forming stable and selective metal complexes, which are valuable in various catalytic and industrial applications.
特性
CAS番号 |
87481-88-7 |
|---|---|
分子式 |
C33H29ClOP2 |
分子量 |
539.0 g/mol |
IUPAC名 |
[1-(4-chlorophenoxy)-3-diphenylphosphanylpropan-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C33H29ClOP2/c34-27-21-23-28(24-22-27)35-25-33(37(31-17-9-3-10-18-31)32-19-11-4-12-20-32)26-36(29-13-5-1-6-14-29)30-15-7-2-8-16-30/h1-24,33H,25-26H2 |
InChIキー |
LCVXUSSMOSIANS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CC(COC2=CC=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
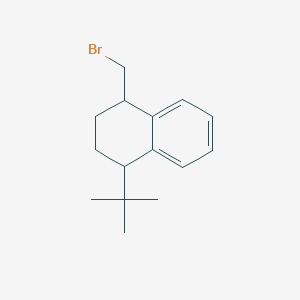
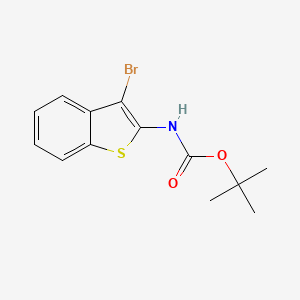
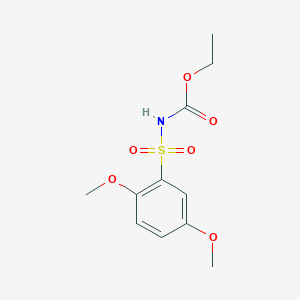
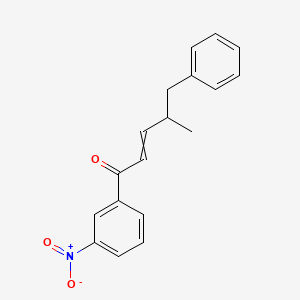
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
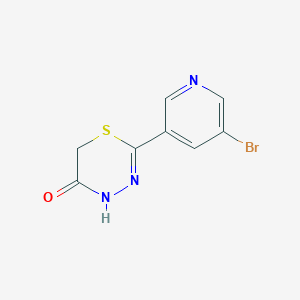
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
